molecular formula C17H21N3OS B11992305 N'-(4-(Diethylamino)benzylidene)-2-(2-thienyl)acetohydrazide

N'-(4-(Diethylamino)benzylidene)-2-(2-thienyl)acetohydrazide

Cat. No.: B11992305
M. Wt: 315.4 g/mol
InChI Key: BAACYPRKJXEXEE-QGOAFFKASA-N
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Description

N’-(4-(Diethylamino)benzylidene)-2-(2-thienyl)acetohydrazide is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a diethylamino group attached to a benzylidene moiety, which is further connected to a thienyl-substituted acetohydrazide. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Diethylamino)benzylidene)-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-(4-(Diethylamino)benzylidene)-2-(2-thienyl)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Diethylamino)benzylidene)-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-(4-(Diethylamino)benzylidene)-2-(2-thienyl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N’-(4-(Diethylamino)benzylidene)-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its hydrazone moiety can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-(Dimethylamino)benzylidene)-2-(2-thienyl)acetohydrazide
  • N’-(4-(Diethylamino)benzylidene)-2-(2-furyl)acetohydrazide
  • N’-(4-(Diethylamino)benzylidene)-2-(2-pyridyl)acetohydrazide

Uniqueness

N’-(4-(Diethylamino)benzylidene)-2-(2-thienyl)acetohydrazide is unique due to the presence of both diethylamino and thienyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the design of new materials and therapeutic agents.

Properties

Molecular Formula

C17H21N3OS

Molecular Weight

315.4 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C17H21N3OS/c1-3-20(4-2)15-9-7-14(8-10-15)13-18-19-17(21)12-16-6-5-11-22-16/h5-11,13H,3-4,12H2,1-2H3,(H,19,21)/b18-13+

InChI Key

BAACYPRKJXEXEE-QGOAFFKASA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CS2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CC2=CC=CS2

Origin of Product

United States

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